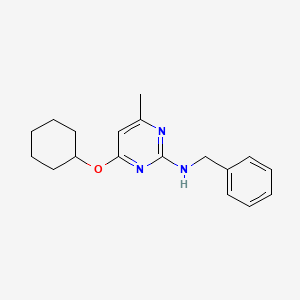

![molecular formula C21H29N5O2 B5539958 (3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex chemical structure with significance in cannabinoid receptor studies. It's structurally related to several compounds studied for their interaction with CB1 cannabinoid receptors.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, Kumar et al. (2004) described the synthesis of a similar compound as a potential imaging agent for CB1 receptors, involving a series of chemical reactions to achieve the desired structure with a specific radiochemical yield (Kumar et al., 2004).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like NMR spectroscopy and X-ray crystallography. Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical properties of related compounds are characterized by their interaction with cannabinoid receptors. For example, Hurst et al. (2002) explored the interaction of a structurally similar compound with the CB1 receptor, focusing on its inverse agonism and the crucial role of specific molecular interactions (Hurst et al., 2002).

科学的研究の応用

Molecular Interaction and Pharmacophore Models

A study detailed the molecular interaction of a structurally related cannabinoid receptor antagonist, emphasizing the conformational analysis and development of unified pharmacophore models for CB1 receptor ligands. This research could provide foundational knowledge for understanding how similar compounds interact with biological targets, aiding in the design of new therapeutic agents or research tools (Shim et al., 2002).

Structure-Activity Relationships (SAR)

Further research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists elaborates on the structural requirements for potent and selective activity at the CB1 receptor. Such studies contribute to the drug discovery process, providing insights into how minor changes in chemical structure can significantly affect biological activity and receptor selectivity (Lan et al., 1999).

Glycine Transporter 1 Inhibition

The identification of glycine transporter 1 (GlyT1) inhibitors showcases the application of chemical compounds in modulating neurotransmitter systems, which has implications for treating neurological conditions. This research indicates the potential for compounds with similar chemical frameworks to be applied in neuroscience and pharmacology studies (Yamamoto et al., 2016).

Synthesis and Biological Evaluation

Investigations into the synthesis and biological evaluation of pyrazole-based compounds provide a basis for the chemical synthesis of complex molecules and their assessment for various biological activities. Such research underpins the development of new drugs and materials with potential applications in medicine and biology (Sapariya et al., 2017).

Antimicrobial and Anticancer Agents

The synthesis and antimicrobial evaluation of new compounds highlight the ongoing search for novel antimicrobial and anticancer agents. By understanding the structure-activity relationships and mechanisms of action, researchers can develop more effective and targeted therapies (Othman, 2013).

特性

IUPAC Name |

(3S,5R)-5-N-methyl-3-N-(4-methylphenyl)-5-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-15-4-6-19(7-5-15)24-20(27)17-10-18(13-22-12-17)21(28)25(2)9-8-16-11-23-26(3)14-16/h4-7,11,14,17-18,22H,8-10,12-13H2,1-3H3,(H,24,27)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOJJGMCLYZDDH-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CC(CNC2)C(=O)N(C)CCC3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H]2C[C@H](CNC2)C(=O)N(C)CCC3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5R)-5-N-methyl-3-N-(4-methylphenyl)-5-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)